molecular formula C8H10O3 B8779705 5-Methoxy-2-methylbenzene-1,3-diol CAS No. 6307-89-7

5-Methoxy-2-methylbenzene-1,3-diol

Cat. No.: B8779705
CAS No.: 6307-89-7
M. Wt: 154.16 g/mol
InChI Key: YPIDZFLQKNEKRA-UHFFFAOYSA-N
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Description

5-methoxy-2-methylbenzene-1,3-diol is a member of methoxybenzenes and a member of phenols.

Properties

CAS No.

6307-89-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-methoxy-2-methylbenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4,9-10H,1-2H3

InChI Key

YPIDZFLQKNEKRA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1O)OC)O

Canonical SMILES

CC1=C(C=C(C=C1O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9 (314 mg, 1.30 mmol) in MeOH (10.8 mL) at room temperature was treated dropwise with 3 M HCl (3.46 mL, 10.3 mmol), then heated to reflux for one hour. Water (11 mL) was added and the solution was extracted with EtOAc (3×15 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 10 as a red amorphous solid (177 mg, 99%): 1H NMR (CDCl3, 500 MHz) 8.17 (s, 1H), 6.09 (d, J=1.6 Hz, 1H), 6.04 (s, 1H), 3.67 (d, J=9.9 Hz, 3H), 2.08 (d, J=4.1 Hz, 3H); 13C NMR (CDCl3, 125 MHz) 160.3, 157.8, 155.4, 108.4, 93.9, 93.8, 55.0, 7.0; IR (film) νmax 3445, 2924, 2853, 2359, 2332, 1653, 1636, 1456, 1080, 1022, 798, 669 cm−1; HRMS (ESI+) m/z: [2M+H]+ calcd for C8H10O3, 309.1338 found, 309.1332.
Name
9
Quantity
314 mg
Type
reactant
Reaction Step One
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Quantity
3.46 mL
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reactant
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Quantity
10.8 mL
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solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

The preparation of intermediate 6 is described and illustrated below. The coumarin phenol 7 was converted to the methoxymethyl ether using methoxymethyl chloride and Hunig's base in Dimethylformamide. The free aniline, liberated through hydrogenolysis with 10% Pd/C and hydrogen in tetrahydrofuran from 7, was coupled with acid chloride 9 to give benzamide 10. Subsequent cleavage of the methoxymethyl ether with 4N hydrochloride in dioxane provided phenol 6 in high yield.
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intermediate 6
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
coumarin phenol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Nine
Name
acid chloride
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0 (± 1) mol
Type
solvent
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2-methylbenzene-1,3-diol
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Reactant of Route 5
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Reactant of Route 6
5-Methoxy-2-methylbenzene-1,3-diol

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